

Application Notes: Live-Cell Imaging with Red Vital Stains

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Compound of Interest

Compound Name: Janus Red

Cat. No.: B1672794

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A Note on Terminology: The term "**Janus Red**" is not commonly used in scientific literature for a specific vital stain. It is possible this is a misnomer for "Janus Green," a stain for mitochondria, or refers to another red vital stain. These application notes will focus on Neutral Red, a widely used red vital stain for live-cell imaging of lysosomes and assessing cell viability.

Introduction to Neutral Red Vital Staining

Neutral Red (also known as Toluylene Red) is a eurhodin dye that functions as a vital stain, primarily accumulating in the lysosomes of healthy, viable cells.^{[1][2][3]} Its utility in live-cell imaging stems from its ability to passively cross the cell membrane in its uncharged state. Once inside the cell, the acidic environment of the lysosomes (pH 4.5-5.0) causes the dye to become protonated and charged, effectively trapping it within these organelles.^{[4][5]} This accumulation is dependent on the maintenance of a pH gradient, which requires ATP, and thus is a characteristic of viable cells. Consequently, Neutral Red is a powerful tool for visualizing lysosomal morphology and trafficking, as well as for quantifying cell viability and cytotoxicity.

Key Applications

- **Live-Cell Imaging of Lysosomes:** Visualize the distribution, morphology, and dynamics of lysosomes in real-time.
- **Cell Viability and Cytotoxicity Assays:** Quantify the number of viable cells in a culture, as the uptake of Neutral Red is proportional to the number of healthy cells. This is widely used in toxicology and drug discovery.

- Studying Endocytosis and Lysosomal Trafficking: Monitor the process of endocytosis and the subsequent fusion of endosomes with lysosomes.
- Assessment of Autophagy: Changes in lysosomal compartments during autophagy can be observed.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using Neutral Red in live-cell imaging and viability assays.

Parameter	Value	Reference(s)
Excitation Wavelength	~530 nm	
Emission Wavelength	~645 nm	
Optimal pH for Uptake	Physiological pH (e.g., 7.4)	
pH Indicator Range	Red (acidic) to Yellow (alkaline)	
Molar Absorptivity	Varies with pH	
Quantum Yield	Moderate	

Parameter	Value	Reference(s)
Typical Staining Concentration	1:100 dilution of a 3 mg/mL stock solution	
Incubation Time for Imaging	2-10 minutes at room temperature	
Incubation Time for Viability Assay	1-2 hours (up to 4 hours) at 37°C	
Cell Seeding Density (96-well plate)	5,000 - 20,000 cells/well	
Absorbance Reading (Viability Assay)	540 nm	

Experimental Protocols

Protocol 1: Live-Cell Imaging of Lysosomes with Neutral Red

This protocol describes the staining of live cells for the visualization of lysosomes using fluorescence microscopy.

Materials:

- Neutral Red Staining Solution (e.g., 0.2 g/L)
- Phosphate-Buffered Saline (PBS) or other appropriate wash buffer
- Live cells cultured on coverslips or in imaging dishes
- Fluorescence microscope with appropriate filter sets

Procedure:

- Grow cells to the desired confluency on a suitable imaging vessel.
- Remove the cell culture medium.

- Gently wash the cells once with PBS.
- Add the Neutral Red Staining Solution to the cells and incubate for 2-10 minutes at room temperature. The optimal incubation time may vary depending on the cell line and should be determined empirically.
- Remove the staining solution and wash the cells twice with PBS for 2 minutes each.
- Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
- Immediately proceed to image the cells using a fluorescence microscope. Lysosomes will appear as red fluorescent puncta within the cytoplasm.

Protocol 2: Cell Viability/Cytotoxicity Assay Using Neutral Red

This protocol provides a method for quantifying cell viability by measuring the amount of Neutral Red taken up by lysosomes.

Materials:

- Cells cultured in a 96-well plate
- Neutral Red solution (e.g., 0.33% in DPBS)
- Cell culture medium
- Neutral Red Assay Fixative (e.g., 0.1% CaCl₂ in 0.5% Formaldehyde)
- Neutral Red Assay Solubilization Solution (e.g., 1% Acetic acid in 50% Ethanol)
- Microplate reader capable of measuring absorbance at 540 nm

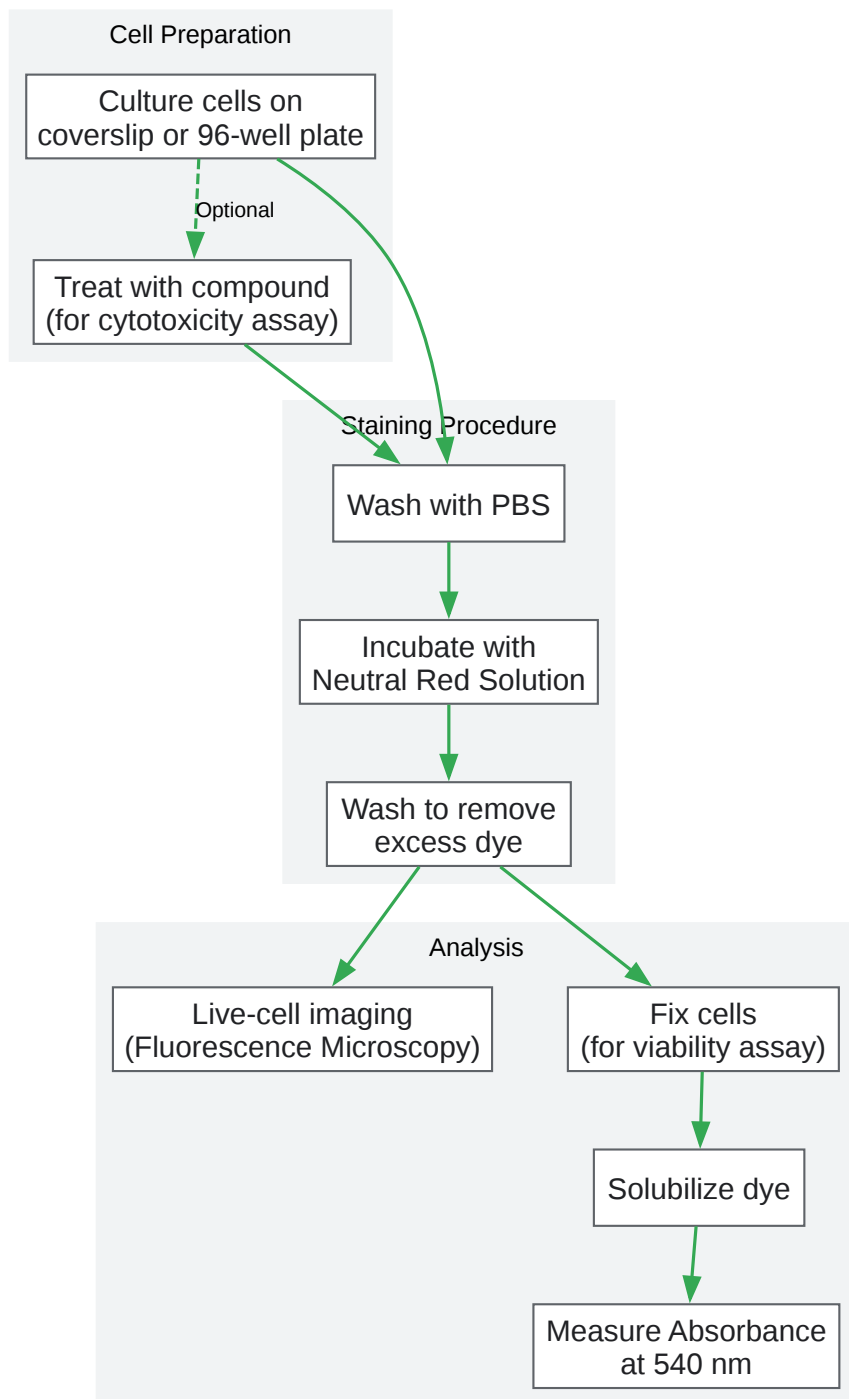
Procedure:

- Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of culture medium and incubate overnight.

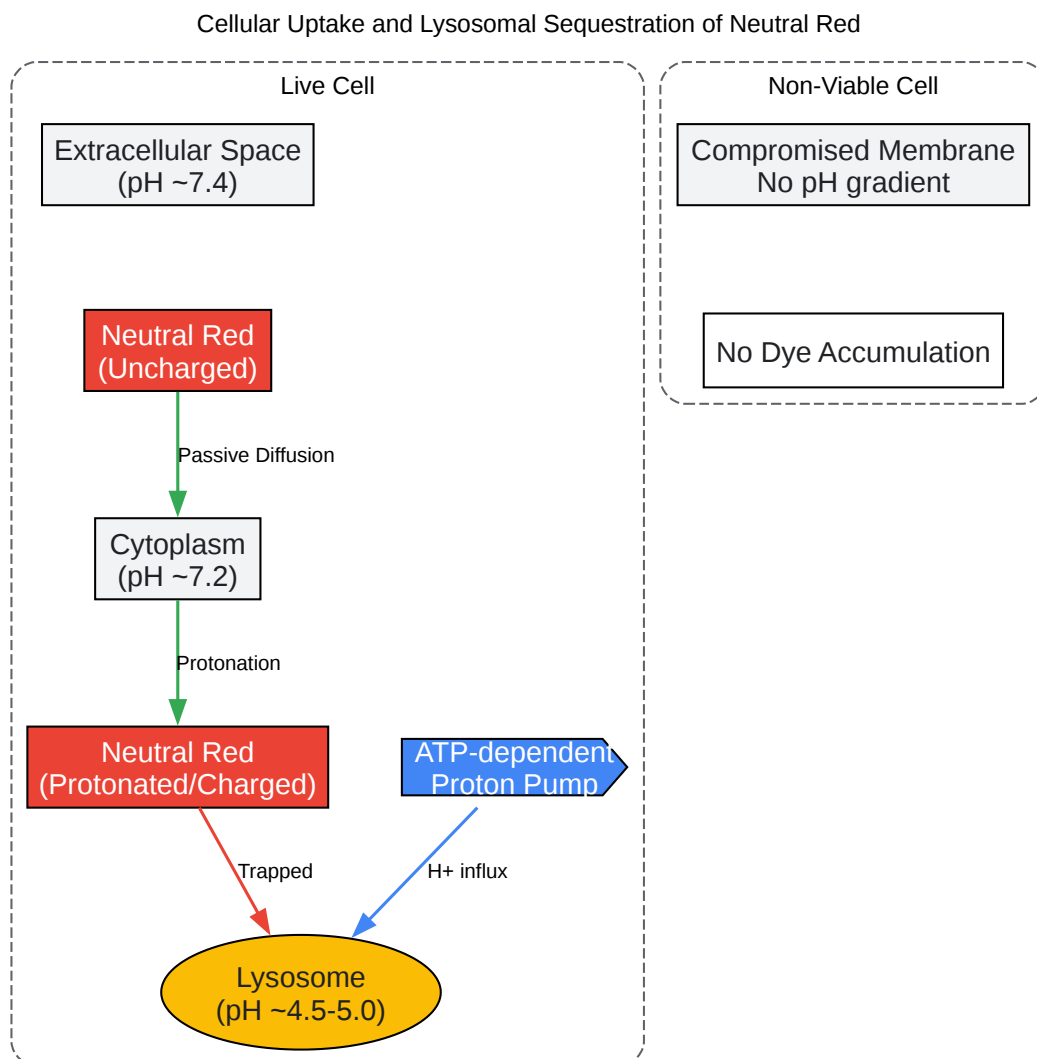
- If assessing cytotoxicity, treat the cells with the test compound for the desired duration.
- Add Neutral Red solution to each well to a final concentration recommended by the manufacturer (e.g., by adding a volume equal to 10% of the culture medium volume).
- Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
- Carefully remove the medium and quickly rinse the cells with the Neutral Red Assay Fixative.
- Remove the fixative and add a volume of Neutral Red Assay Solubilization Solution equal to the original culture volume to each well.
- Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.
- Measure the absorbance of each well at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

Experimental Workflow: Neutral Red Staining

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Experimental workflow for Neutral Red staining.



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Mechanism of Neutral Red uptake in live cells.

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